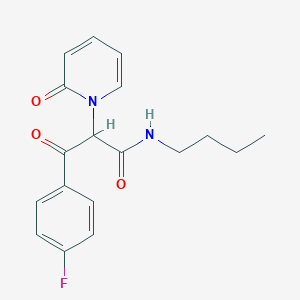![molecular formula C14H15N3O2S2 B12459065 N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}propanamide](/img/structure/B12459065.png)
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The resulting intermediate is then further treated to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanoylthiourea moiety, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in π-π interactions with aromatic amino acids in proteins, while the propanoylthiourea moiety can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA include other thiazole derivatives such as:
2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Known for its biological activities.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Another thiazole derivative with potential pharmacological applications. The uniqueness of 1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PROPANOYLTHIOUREA lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O2S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]propanamide |
InChI |
InChI=1S/C14H15N3O2S2/c1-3-12(18)16-13(20)17-14-15-11(8-21-14)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H2,15,16,17,18,20) |
InChI Key |
UOBAJLJIRDPTOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=S)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12458987.png)
![N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B12458991.png)

![4-[3-({[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12459006.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12459007.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B12459008.png)

![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12459011.png)
![4-[({4-Oxo-4-[(4-phenoxyphenyl)amino]butanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12459012.png)
![4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B12459015.png)

![2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12459020.png)


